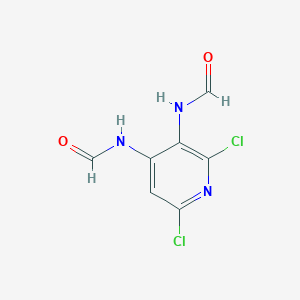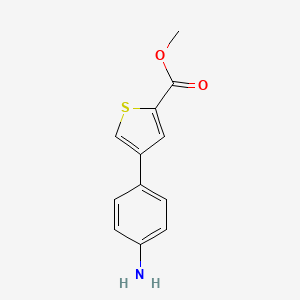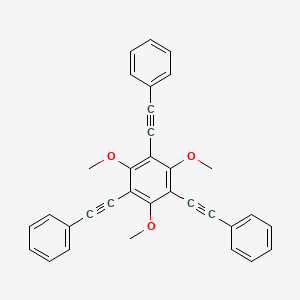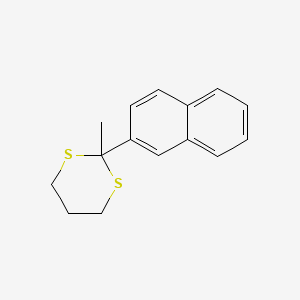
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- is an organic compound with the molecular formula C15H16S2. It is a derivative of 1,3-dithiane, where one of the hydrogen atoms is replaced by a 2-naphthalenyl group and another by a methyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- can be synthesized through the reaction of 2-naphthaldehyde with 2-methyl-1,3-propanedithiol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent such as toluene, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using industrial-scale distillation or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the dithiane moiety acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dithianes depending on the electrophile used.
Applications De Recherche Scientifique
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds and as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane moiety can stabilize carbanions, making it a valuable intermediate in reactions such as the Corey-Seebach reaction. This allows for the formation of carbon-carbon bonds and the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-dithiane: Similar structure but lacks the 2-naphthalenyl group.
1,3-Dithiolane: Similar sulfur-containing ring but with a different ring size.
1,3-Dithiane: The parent compound without the methyl and naphthalenyl substitutions.
Uniqueness
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- is unique due to the presence of both a methyl and a 2-naphthalenyl group, which enhances its stability and reactivity compared to its analogs. This makes it particularly useful in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
141994-27-6 |
|---|---|
Formule moléculaire |
C15H16S2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
2-methyl-2-naphthalen-2-yl-1,3-dithiane |
InChI |
InChI=1S/C15H16S2/c1-15(16-9-4-10-17-15)14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-8,11H,4,9-10H2,1H3 |
Clé InChI |
YBWHVXDRVWGCNO-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCCCS1)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)
![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)
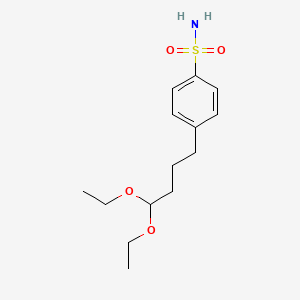
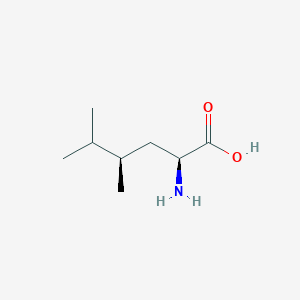
![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)


phosphanium iodide](/img/structure/B12529374.png)
